molecular formula C21H19ClN2 B1615964 2-(4-chlorophenyl)-1,3-diphenylimidazolidine CAS No. 73941-38-5

2-(4-chlorophenyl)-1,3-diphenylimidazolidine

Cat. No.: B1615964
CAS No.: 73941-38-5
M. Wt: 334.8 g/mol
InChI Key: ARBRUEQIJSLLKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-chlorophenyl)-1,3-diphenylimidazolidine is a heterocyclic organic compound that belongs to the imidazolidine family This compound is characterized by its unique structure, which includes a five-membered ring containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-1,3-diphenylimidazolidine typically involves the reaction of aziridine with imine under copper-catalyzed conditions. This reaction provides a diverse range of 2-substituted imidazolidines with high compatibility with various functional groups . Another method involves the reaction of amino acids with phenylglycine, phenyl isocyanate, and phenyl isothiocyanate to yield imidazolidinic derivatives .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)-1,3-diphenylimidazolidine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced derivatives.

    Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation.

Major Products Formed

Scientific Research Applications

2-(4-chlorophenyl)-1,3-diphenylimidazolidine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-1,3-diphenylimidazolidine involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Properties

CAS No.

73941-38-5

Molecular Formula

C21H19ClN2

Molecular Weight

334.8 g/mol

IUPAC Name

2-(4-chlorophenyl)-1,3-diphenylimidazolidine

InChI

InChI=1S/C21H19ClN2/c22-18-13-11-17(12-14-18)21-23(19-7-3-1-4-8-19)15-16-24(21)20-9-5-2-6-10-20/h1-14,21H,15-16H2

InChI Key

ARBRUEQIJSLLKN-UHFFFAOYSA-N

SMILES

C1CN(C(N1C2=CC=CC=C2)C3=CC=C(C=C3)Cl)C4=CC=CC=C4

Canonical SMILES

C1CN(C(N1C2=CC=CC=C2)C3=CC=C(C=C3)Cl)C4=CC=CC=C4

Key on ui other cas no.

73941-38-5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.